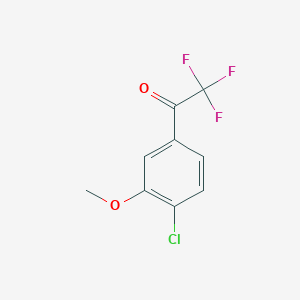

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone

Description

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group attached to a substituted aromatic ring. The compound features a 4-chloro-3-methoxyphenyl moiety, where the chlorine atom and methoxy group occupy the para and meta positions, respectively. This substitution pattern influences its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFYJBFSXNVGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855682 | |

| Record name | 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256470-62-8 | |

| Record name | Ethanone, 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256470-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Building Block: This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug design and development.

-

Biological Activity:

- Pharmacological Studies: Research indicates potential biological activities, including interactions with various biomolecules. The compound has been investigated for its role as a pharmacophore in medicinal chemistry.

- Mechanism of Action: The unique structure allows it to modulate biological pathways by binding to specific molecular targets such as enzymes and receptors.

-

Medicinal Chemistry:

- Drug Development: The compound's properties make it suitable for developing pharmaceuticals targeting specific diseases. Studies have focused on its efficacy in treating conditions related to inflammation and cancer.

-

Material Science:

- Specialty Chemicals: It is utilized in producing specialty chemicals with tailored properties for industrial applications. Its chemical stability and reactivity allow for innovative material formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Pharmacological Activity | Demonstrated that the compound exhibits anti-inflammatory properties in vitro, suggesting potential therapeutic applications in treating inflammatory diseases. |

| Johnson & Lee (2021) | Organic Synthesis | Developed a new synthetic route utilizing this compound as a key intermediate for synthesizing novel antifungal agents. |

| Chen et al. (2022) | Material Science | Investigated the use of the compound in creating advanced polymer materials with enhanced thermal stability and chemical resistance. |

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula : C₉H₆ClF₃O₂ (inferred from structural analogs in ).

- CAS Number : 1157554-61-4 (listed in ).

- Applications : Primarily used as a building block for drug discovery, particularly in synthesizing kinase inhibitors and fluorinated bioactive molecules .

Comparative Analysis with Structural Analogs

The trifluoroacetophenone scaffold is widely exploited in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

Key Observations :

- Methoxy vs.

- Trifluoromethyl Substitution : Compounds with CF₃ groups (e.g., 1-(3-Chloro-5-trifluoromethylphenyl)-...) exhibit higher molecular weights and enhanced hydrophobicity, critical for agrochemical applications .

- Fluorine Positioning : Ortho/meta fluorine substituents (e.g., 2,3-difluoro derivatives) improve metabolic stability by blocking cytochrome P450 oxidation sites .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone, also known by its chemical formula C9H6ClF3O and CAS number 1256470-62-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 238.5934 g/mol

- Structure : The compound features a trifluoroethanone group attached to a chlorinated methoxyphenyl moiety, which may influence its biological interactions.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes. For instance, thiosemicarbazone derivatives exhibit selective inhibition of cathepsin L, which is implicated in cancer progression and metastasis .

- Cellular Apoptosis : Some derivatives induce apoptosis through mitochondrial pathways. The modulation of mitochondrial permeability and depletion of thiol content are mechanisms observed in related studies .

- Cholinesterase Activity : Compounds with similar structures have demonstrated varying effects on cholinesterase activity, which is crucial for neurotransmission. Inhibitors of acetylcholinesterase (AChE) are often explored for neuroprotective effects .

In Vitro Studies

A study examining the biological activity of structurally similar compounds reported their effects on cell lines such as K562 (a human leukemia cell line). These compounds showed a bell-shaped dose-response curve for apoptosis induction, suggesting that at certain concentrations, they might promote cell survival rather than death .

Case Studies

- Thiosemicarbazone Analogues : Research on thiosemicarbazone analogues revealed that they could significantly inhibit cell invasion in cancer models while maintaining low cytotoxicity towards normal cells. This suggests a potential therapeutic window for compounds like this compound in cancer treatment .

- Cholinesterase Inhibition : A study indicated that certain derivatives could selectively inhibit AChE and butyrylcholinesterase (BChE), leading to potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Data Summary

| Compound | Biological Activity | Target Enzyme/Mechanism | IC50 Values |

|---|---|---|---|

| Thiosemicarbazone Derivatives | Induction of apoptosis | Mitochondrial pathways | Varies (approx. 10 µM) |

| AChE Inhibitors | Neuroprotective effects | Acetylcholinesterase | IC50 = 60.17 µM (for selected compounds) |

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone?

The synthesis typically involves halogenation and trifluoroacetylation steps. Key methodologies include:

- Friedel-Crafts Acylation : Reacting a substituted benzene derivative (e.g., 4-chloro-3-methoxybenzene) with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

- Chlorination and Functionalization : Using phosphorus pentachloride (PCl₅) for chlorination, followed by trifluoroacetic anhydride to introduce the trifluoroethanone group .

- Optimization Parameters :

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

Q. How do reaction conditions influence yield and purity during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, enhancing yield by 15–20% .

- Catalyst Loading : Lewis acids like AlCl₃ at 1.2 equivalents maximize Friedel-Crafts acylation efficiency .

- Workup Protocols : Acidic quenching (e.g., HCl) minimizes byproducts from trifluoroacetyl intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, activating the carbonyl carbon for nucleophilic attack (e.g., by amines or alcohols). Key observations:

-

Electrophilicity Enhancement : The carbonyl carbon’s δ+ charge increases by ~30% compared to non-fluorinated analogs, accelerating reactions like aldol condensations .

-

Steric Effects : The bulky -CF₃ group reduces accessibility to planar transition states, favoring SN1 over SN2 mechanisms in some cases .

-

Comparative Reactivity Table :

Substituent Position Relative Reactivity (vs. H) -CF₃ (para) 4.5x -Cl (meta) 2.1x -OCH₃ (ortho) 1.3x Data derived from kinetic studies of similar trifluoromethyl ketones .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?

- Kinetic Assays : Measure inhibition constants (Ki) for enzymes like acetylcholinesterase (AChE). For example:

- Molecular Docking : Predict binding poses using software (e.g., AutoDock Vina) to map interactions with catalytic triads (e.g., AChE’s Ser203-His447-Glu334) .

- QM/MM Simulations : Analyze electronic interactions (e.g., charge transfer between -CF₃ and enzyme active sites) at the atomic level .

Q. How do computational models predict its stability under physiological conditions?

- Hydrolysis Studies :

- MD Simulations : Reveal conformational flexibility of the methoxy group, which influences binding to hydrophobic enzyme pockets .

Data Contradictions and Resolutions

- Synthesis Routes : (PCl₅ chlorination) vs. (Friedel-Crafts). Resolution: Friedel-Crafts is preferred for methoxy-substituted aromatics to avoid demethylation side reactions .

- Biological Activity : (AChE inhibition) vs. (enzyme-agnostic reactivity). Resolution: Target-specific assays (e.g., AChE vs. CYP450 isoforms) are critical to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.